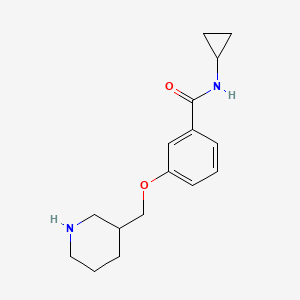

![molecular formula C18H9N3O2 B3023409 9-Nitroacenaphtho[1,2-b]quinoxaline CAS No. 134859-12-4](/img/structure/B3023409.png)

9-Nitroacenaphtho[1,2-b]quinoxaline

Übersicht

Beschreibung

9-Nitroacenaphtho[1,2-b]quinoxaline is a nitro-substituted heteroaromatic compound that belongs to the quinoxaline family. Quinoxalines are 1,4-diazines, which are characterized by a fused benzene and pyrazine ring. These compounds are of significant interest due to their widespread occurrence in nature and their utility in various chemical syntheses.

Synthesis Analysis

The synthesis of quinoxalines can be achieved through several methods. One approach involves the use of a nickel-catalyzed system to synthesize quinoxalines from 2-nitroanilines and vicinal diols. The NiBr2/1,10-phenanthroline system has been shown to be effective and reusable for up to seven cycles, producing good yields without significant loss of reactivity. During the reaction, the formation of heterogeneous Ni-particles was observed and characterized by PXRD, XPS, and TEM techniques .

Another method for synthesizing quinoxaline derivatives involves the reaction of nitro heteroaromatic compounds with ethyl isocyanoacetate in the presence of a base, leading to the formation of pyrimidine N-oxides or pyrroles, depending on the base used .

Additionally, N-Aryl-2-nitrosoanilines can condense with alkylated cyanoacetic esters under alkaline conditions to furnish quinoxalin-2(1H)-one N-oxides. This reaction proceeds through the formation of a nitrone intermediate, followed by intramolecular acylation .

Molecular Structure Analysis

The molecular structure of quinoxalines, including 9-nitroacenaphtho[1,2-b]quinoxaline, is characterized by a fused benzene and pyrazine ring. The presence of the nitro group on the quinoxaline framework can influence the electronic properties of the molecule and its reactivity in subsequent chemical reactions.

Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions due to their reactive sites. For instance, the nitro group in nitro heteroaromatic compounds can participate in ambident reactivity, leading to different products based on the conditions and reagents used . The reactivity of the nitro group and other functional groups present in the quinoxaline structure can be exploited to synthesize a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxalines are influenced by their molecular structure. The presence of electron-withdrawing groups such as the nitro group can affect the compound's boiling point, melting point, solubility, and stability. These properties are crucial for the practical application of quinoxalines in chemical syntheses and for their potential use as pharmaceuticals or materials.

Wissenschaftliche Forschungsanwendungen

Electrochemical and Optical Properties

9-Nitroacenaphtho[1,2-b]quinoxaline has been studied for its intriguing electrochemical and optical properties. Research indicates that the introduction of a nitro group to acenaphtho[1,2-b]quinoxaline results in substantial changes in self-assembly characteristics and a bathochromic shift in absorption spectra. These shifts extend the effective intramolecular charge transfer transitions, making them significant for studies in UV-visible range solutions (Jia et al., 2011).

Synthesis of Pyrimidine N-Oxides and Pyrroles

The compound has been used in the synthesis of pyrimidine N-oxides and pyrroles, demonstrating its versatility in creating various nitro heteroaromatic compounds. This variability in reactivity is instrumental in the field of synthetic chemistry, expanding the range of possible compounds for further study and application (Murashima et al., 1996).

Corrosion Inhibition

9-Nitroacenaphtho[1,2-b]quinoxaline has been investigated as a potential corrosion inhibitor for mild steel in acidic environments. This application is particularly relevant in industrial settings where corrosion resistance is critical. The efficiency of this compound as a corrosion inhibitor increases with its concentration, indicating its potential utility in protective coatings and materials science (Obot et al., 2010).

Biological Activities

The compound has shown potential in biological applications, including interactions with DNA and potential anticancer, anti-tuberculosis, and antifungal activities. The introduction of a nitro group can significantly improve these biological effects and binding to DNA, suggesting its use in pharmaceutical research (Waring et al., 2002).

Selective Cytotoxicity

Studies have explored the selective cytotoxicity of acenaphtho[1,2-b]quinoxaline derivatives, highlighting their potential in targeting specific cancer cell lines. The induction of apoptosis in certain cell lines has been observed, underscoring the compound's relevance in cancer research (Mahjoob et al., 2011).

Fluorescence and Photophysical Properties

9-Nitroacenaphtho[1,2-b]quinoxaline derivatives have been synthesized and studied for their fluorescence and photophysical properties. These properties make them potential candidates for use in fluorescent materials and optical sensors (Koner & Ray, 2008).

Eigenschaften

IUPAC Name |

9-nitroacenaphthyleno[1,2-b]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9N3O2/c22-21(23)11-7-8-14-15(9-11)20-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)19-14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNABXPWCQGLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)[N+](=O)[O-])N=C4C3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Nitroacenaphtho[1,2-b]quinoxaline | |

CAS RN |

134859-12-4 | |

| Record name | 9-NITROACENAPHTHO(1,2-B)QUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride](/img/structure/B3023326.png)

![methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B3023328.png)

![N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride](/img/structure/B3023334.png)

![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B3023335.png)